molecular formula C50H88N28O15 B601254 Capréomycine CAS No. 11003-38-6

Capréomycine

Numéro de catalogue: B601254
Numéro CAS: 11003-38-6
Poids moléculaire: 1321.4 g/mol
Clé InChI: VCOPTHOUUNAYKQ-WBTCAYNUSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

La capréomycine est un antibiotique principalement utilisé dans le traitement de la tuberculose, en particulier dans les cas où la maladie est résistante à d'autres traitements. C'est un antibiotique polypeptide cyclique produit par la bactérie Streptomyces capreolus. La this compound est généralement administrée en association avec d'autres antibiotiques pour améliorer son efficacité .

Applications De Recherche Scientifique

La capréomycine a plusieurs applications en recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. En médecine, elle est utilisée comme traitement de deuxième intention pour la tuberculose multirésistante. En chimie, elle sert de composé modèle pour étudier la synthèse et la modification des antibiotiques polypeptidiques cycliques. En biologie, elle est utilisée pour étudier les mécanismes de résistance aux antibiotiques et les interactions entre les antibiotiques et les cellules bactériennes .

5. Mécanisme d'Action

Le mécanisme d'action exact de la this compound n'est pas entièrement compris. On pense qu'elle inhibe la synthèse protéique en se liant à l'unité ribosomique 70S des cellules bactériennes. Cette liaison interfère avec la formation du complexe d'initiation et inhibe la formation du polysome, conduisant finalement à la production de protéines anormales qui sont fatales aux bactéries .

Safety and Hazards

The use of capreomycin in patients with renal insufficiency or preexisting auditory impairment must be undertaken with great caution . The risk of additional cranial nerve VIII impairment or renal injury should be weighed against the benefits to be derived from therapy . It is not recommended during pregnancy as it may cause kidney or hearing problems in the baby .

Analyse Biochimique

Biochemical Properties

Capreomycin plays a crucial role in inhibiting protein synthesis in bacterial cells. It achieves this by binding to the 70S ribosomal unit, which is essential for protein translation. This binding interferes with the normal function of the ribosome, leading to the production of abnormal proteins that are detrimental to bacterial survival. Capreomycin interacts with several biomolecules, including the 16S/23S rRNA (cytidine-2’-O)-methyltransferase TlyA, which it inhibits . This inhibition is critical for its antibacterial activity.

Cellular Effects

Capreomycin exerts significant effects on bacterial cells by disrupting their protein synthesis machinery. This disruption leads to the production of faulty proteins, which ultimately results in bacterial cell death. In addition to its effects on protein synthesis, capreomycin can also influence cell signaling pathways and gene expression. By binding to the ribosomal unit, capreomycin affects the overall cellular metabolism of the bacteria, leading to a decrease in their ability to proliferate and survive .

Molecular Mechanism

The molecular mechanism of capreomycin involves its binding to the 70S ribosomal unit, specifically targeting the 16S rRNA component. This binding inhibits the normal function of the ribosome, preventing the proper translation of mRNA into functional proteins. The production of abnormal proteins is a direct consequence of this inhibition, which is fatal to the bacteria. Additionally, capreomycin’s interaction with the 16S/23S rRNA (cytidine-2’-O)-methyltransferase TlyA further disrupts the bacterial protein synthesis process .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of capreomycin can vary over time. Studies have shown that capreomycin remains stable and effective over extended periods when stored under appropriate conditions. Its efficacy can diminish if exposed to unfavorable conditions such as extreme temperatures or prolonged exposure to light. Long-term studies have indicated that capreomycin can maintain its antibacterial activity for several months, provided it is stored correctly .

Dosage Effects in Animal Models

The effects of capreomycin in animal models are dose-dependent. At therapeutic doses, capreomycin effectively reduces bacterial load and improves survival rates in infected animals. At higher doses, capreomycin can cause toxic effects, including nephrotoxicity and ototoxicity. These adverse effects are particularly pronounced in animals with pre-existing renal conditions or those receiving prolonged treatment . It is crucial to carefully monitor and adjust dosages to minimize these toxic effects while maintaining therapeutic efficacy.

Metabolic Pathways

Capreomycin is primarily metabolized in the liver, where it undergoes various biochemical transformations. The metabolic pathways involved include oxidation, reduction, and conjugation reactions. Enzymes such as cytochrome P450 play a significant role in the metabolism of capreomycin. These metabolic processes can influence the drug’s efficacy and toxicity, as well as its interaction with other medications .

Transport and Distribution

Capreomycin is transported and distributed within the body through the bloodstream. It is administered parenterally, as it is not absorbed significantly from the gastrointestinal tract. Once in the bloodstream, capreomycin is distributed to various tissues, including the lungs, where it exerts its antibacterial effects. The drug’s distribution is influenced by factors such as blood flow, tissue permeability, and binding to plasma proteins .

Subcellular Localization

Within bacterial cells, capreomycin localizes primarily to the ribosomes, where it exerts its inhibitory effects on protein synthesis. The drug’s targeting signals and post-translational modifications facilitate its localization to the ribosomal units. This specific localization is essential for capreomycin’s antibacterial activity, as it ensures that the drug reaches its intended site of action within the bacterial cell .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La capréomycine est produite par fermentation à l'aide de la bactérie Streptomyces capreolus. Le processus de fermentation implique l'optimisation du milieu et des conditions pour maximiser le rendement. La culture de départ est préparée en inoculant la culture en pente ou le liquide de spores de Streptomyces capreolus dans un milieu de départ et en la cultivant dans des conditions spécifiques .

Méthodes de Production Industrielle : La production industrielle de this compound implique une fermentation à grande échelle. Le milieu de fermentation contient généralement de l'amidon de maïs, de la poudre de tourteau de soja, du sulfate d'ammonium, du liquide de maïs fermenté, du dihydrogénophosphate de potassium et du chlorure de sodium. Le processus de fermentation est effectué dans des fermenteurs avec une température, un pH et une aération contrôlés pour assurer une croissance et une production optimales .

Analyse Des Réactions Chimiques

Types de Réactions : La capréomycine subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions sont essentielles pour modifier le composé afin d'améliorer son efficacité ou de réduire sa toxicité.

Réactifs et Conditions Communs : Les réactifs couramment utilisés dans les réactions impliquant la this compound comprennent les agents oxydants, les agents réducteurs et divers catalyseurs. Les conditions de ces réactions varient en fonction de la modification souhaitée, mais impliquent généralement des températures et des niveaux de pH contrôlés .

Principaux Produits Formés : Les principaux produits formés à partir des réactions impliquant la this compound comprennent des dérivés modifiés avec des propriétés antibactériennes améliorées ou des effets secondaires réduits. Ces dérivés sont souvent testés pour leur efficacité contre les souches résistantes aux médicaments de Mycobacterium tuberculosis .

Comparaison Avec Des Composés Similaires

La capréomycine est structurellement similaire à d'autres antibiotiques peptidiques cycliques tels que la viomycine. La this compound et la viomycine sont particulièrement efficaces contre Mycobacterium tuberculosis, y compris les souches multirésistantes. Elles partagent un mécanisme d'action similaire, se liant à l'interface ribosomique impliquant l'hélice 69 de l'ARN ribosomique 23S et l'hélice 44 de l'ARN ribosomique 16S. La this compound est unique dans ses interactions de liaison spécifiques et son efficacité contre certaines souches de Mycobacterium tuberculosis .

Composés Similaires :

  • Viomycine
  • Streptomycine
  • Amikacine
  • Kanamycine

Les propriétés uniques de la this compound et son rôle dans le traitement de la tuberculose multirésistante en font un composé précieux dans le domaine des antibiotiques.

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway of Capreomycin involves the condensation of several amino acids and a sugar molecule, followed by acylation and amidation reactions to form the final product.", "Starting Materials": [ "L-leucine", "L-lysine", "L-arginine", "L-valine", "L-phenylalanine", "L-pipecolic acid", "D-glucose", "Phosphoric acid", "Sodium hydroxide", "Methanol", "Ethanol", "Chloroform", "Acetic anhydride", "Thionyl chloride", "Triethylamine", "N,N-dimethylformamide", "Diisopropylcarbodiimide", "N-hydroxysuccinimide", "Benzotriazole-1-yl-oxy-tris-pyrrolidino-phosphonium hexafluorophosphate" ], "Reaction": [ "L-leucine, L-lysine, L-arginine, L-valine, L-phenylalanine, and L-pipecolic acid are condensed with D-glucose in the presence of phosphoric acid to form a protected heptapeptide intermediate.", "The protected heptapeptide intermediate is then acylated with acetic anhydride and thionyl chloride to form an acylated intermediate.", "The acylated intermediate is then amidated with triethylamine and N,N-dimethylformamide to form a protected octapeptide intermediate.", "The protected octapeptide intermediate is then deprotected with methanol and chloroform to form an unprotected octapeptide intermediate.", "The unprotected octapeptide intermediate is then acylated with benzotriazole-1-yl-oxy-tris-pyrrolidino-phosphonium hexafluorophosphate and N-hydroxysuccinimide to form the final product Capreomycin." ] }

Numéro CAS

11003-38-6

Formule moléculaire

C50H88N28O15

Poids moléculaire

1321.4 g/mol

Nom IUPAC

(3S)-3,6-diamino-N-[[(2S,5S,8E,11S,15S)-15-amino-11-[(4R)-2-amino-1,4,5,6-tetrahydropyrimidin-4-yl]-8-[(carbamoylamino)methylidene]-2-(hydroxymethyl)-3,6,9,12,16-pentaoxo-1,4,7,10,13-pentazacyclohexadec-5-yl]methyl]hexanamide;(3S)-3,6-diamino-N-[[(2S,5S,8E,11S,15S)-15-amino-11-[(4R)-2-amino-1,4,5,6-tetrahydropyrimidin-4-yl]-8-[(carbamoylamino)methylidene]-2-methyl-3,6,9,12,16-pentaoxo-1,4,7,10,13-pentazacyclohexadec-5-yl]methyl]hexanamide

InChI

InChI=1S/C25H44N14O8.C25H44N14O7/c26-4-1-2-11(27)6-17(41)32-8-14-20(43)35-15(9-34-25(30)47)21(44)39-18(13-3-5-31-24(29)38-13)23(46)33-7-12(28)19(42)37-16(10-40)22(45)36-14;1-11-19(41)36-15(9-32-17(40)7-12(27)3-2-5-26)21(43)37-16(10-34-25(30)46)22(44)39-18(14-4-6-31-24(29)38-14)23(45)33-8-13(28)20(42)35-11/h9,11-14,16,18,40H,1-8,10,26-28H2,(H,32,41)(H,33,46)(H,35,43)(H,36,45)(H,37,42)(H,39,44)(H3,29,31,38)(H3,30,34,47);10-15,18H,2-9,26-28H2,1H3,(H,32,40)(H,33,45)(H,35,42)(H,36,41)(H,37,43)(H,39,44)(H3,29,31,38)(H3,30,34,46)/b15-9+;16-10+/t11-,12-,13+,14-,16-,18-;11-,12-,13-,14+,15-,18-/m00/s1

Clé InChI

VCOPTHOUUNAYKQ-WBTCAYNUSA-N

SMILES isomérique

C[C@H]1C(=O)N[C@H](C(=O)N/C(=C/NC(=O)N)/C(=O)N[C@H](C(=O)NC[C@@H](C(=O)N1)N)[C@H]2CCNC(=N2)N)CNC(=O)C[C@H](CCCN)N.C1CNC(=N[C@H]1[C@H]2C(=O)NC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N/C(=C/NC(=O)N)/C(=O)N2)CNC(=O)C[C@H](CCCN)N)CO)N)N

SMILES

CC1C(=O)NC(C(=O)NC(=CNC(=O)N)C(=O)NC(C(=O)NCC(C(=O)N1)N)C2CCN=C(N2)N)CNC(=O)CC(CCCN)N.C1CN=C(NC1C2C(=O)NCC(C(=O)NC(C(=O)NC(C(=O)NC(=CNC(=O)N)C(=O)N2)CNC(=O)CC(CCCN)N)CO)N)N

SMILES canonique

CC1C(=O)NC(C(=O)NC(=CNC(=O)N)C(=O)NC(C(=O)NCC(C(=O)N1)N)C2CCNC(=N2)N)CNC(=O)CC(CCCN)N.C1CNC(=NC1C2C(=O)NCC(C(=O)NC(C(=O)NC(C(=O)NC(=CNC(=O)N)C(=O)N2)CNC(=O)CC(CCCN)N)CO)N)N

Apparence

White to Off-White Solid

Color/Form

White solid

Pureté

> 95%

Quantité

Milligrams-Grams

Solubilité

Soluble in water as disulfate salt.
WHITE TO SLIGHTLY YELLOWISH WHITE, AMORPHOUS POWDER. ODORLESS. FREELY SOL IN WATER. PRACTICALLY INSOL IN MOST ORG SOLVENTS. /STERILE SULFATE SALT/
Practically insol in most org solvents

Synonymes

Capastat Capostatin Capreomicin Capromycin

Origine du produit

United States
Customer
Q & A

Q1: What is the primary mechanism of action of Capreomycin?

A1: Capreomycin exerts its antibacterial activity by targeting the bacterial ribosome, specifically disrupting the interaction between ribosomal proteins L12 and L10. [, , ] This interaction is crucial for the ribosome's ability to recruit initiation and elongation factors during protein synthesis. By interfering with this interaction, Capreomycin inhibits protein synthesis and ultimately leads to bacterial cell death.

Q2: Does Capreomycin's activity depend on active protein synthesis in bacteria?

A2: Research suggests that Capreomycin's bactericidal activity is indeed dependent on active protein synthesis. Studies have shown that when protein synthesis is blocked by other agents, such as thiostrepton, the bactericidal activity of Capreomycin is significantly reduced. [] This finding further supports the understanding that Capreomycin primarily acts by inhibiting protein synthesis.

Q3: What is the molecular formula and weight of Capreomycin?

A3: Capreomycin is a complex cyclic peptide antibiotic. While a specific molecular formula and weight are not explicitly mentioned in the provided abstracts, analysis indicates it is a peptide with an equivalent molecular weight of approximately 740 and an empirical formula of C24-25H51-53N13-14O9-10Cl4 for the tetrahydrochloride form. [] It consists of four unique structural components: IA, IB, IIA, and IIB. []

Q4: What are the structural components of Capreomycin?

A4: Capreomycin comprises four unique structural components: IA, IB, IIA, and IIB. These components are derived from various amino acids, including serine, alanine, 2,3-diaminopropionic acid (Dap), β-lysine, and (2-iminohexahydro-4-pyrimidyl) glycine. [, ]

Q5: Have computational methods been used to study Capreomycin's interactions with its target?

A5: Yes, computational chemistry, specifically density functional theory (DFT) calculations using the molecular fractionation with conjugated caps (MFCC) approach, has been employed to determine the binding energies of Capreomycin with the tuberculosis bacterial ribosome subunits. [] These studies provide valuable insights into the interactions contributing to Capreomycin's activity.

Q6: How does methylation of ribosomal RNA affect Capreomycin susceptibility?

A6: Methylation of specific nucleotides in ribosomal RNA (rRNA) plays a crucial role in Capreomycin susceptibility. The enzyme TlyA is responsible for 2′-O-methylation of nucleotides C1409 in 16S rRNA and C1920 in 23S rRNA. [] Loss of these methylations, often due to inactivation of the tlyA gene, leads to increased resistance to Capreomycin. [, , ] This highlights the importance of rRNA methylation in mediating Capreomycin's binding and inhibitory effects on the ribosome.

Q7: What are the challenges associated with the administration of Capreomycin?

A7: Capreomycin administration presents challenges due to its requirement for repeated intramuscular or intravenous injections, ideally five times per week, to maintain therapeutic levels. [] This mode of administration can be painful and inconvenient for patients.

Q8: Are there ongoing efforts to develop alternative formulations for Capreomycin delivery?

A8: Yes, research is underway to develop improved delivery methods for Capreomycin, aiming to enhance patient compliance and potentially reduce systemic toxicity. One promising approach involves the development of inhaled dry powder formulations of Capreomycin. [, , , ] This delivery method targets the lungs directly, potentially achieving therapeutic lung concentrations with lower doses compared to systemic administration.

Q9: What are the primary mechanisms of resistance to Capreomycin in Mycobacterium tuberculosis?

A9: Resistance to Capreomycin in Mycobacterium tuberculosis is primarily associated with mutations in the rrs gene, encoding 16S rRNA, and the tlyA gene. [, , , ] Mutations in the rrs gene, particularly A1401G and C1402T, are frequently observed in Capreomycin-resistant strains. [, ] The tlyA gene encodes a methyltransferase responsible for modifying rRNA, and its inactivation leads to increased resistance. [, , ]

Q10: Does cross-resistance exist between Capreomycin and other antituberculosis drugs?

A10: Yes, significant cross-resistance exists between Capreomycin and other aminoglycoside antibiotics, such as Kanamycin and Amikacin, as well as the cyclic peptide antibiotic Viomycin. [, , , , ] This cross-resistance is frequently attributed to shared mechanisms of action and overlapping binding sites on the ribosome. Mutations in the rrs gene, particularly the A1401G mutation, are frequently associated with resistance to multiple drugs in this class. [, ]

Q11: What are the main adverse effects associated with Capreomycin treatment?

A11: Capreomycin treatment is associated with significant toxicity concerns, primarily nephrotoxicity (kidney damage) and ototoxicity (hearing loss). [, , , , , ] These toxicities limit its therapeutic use and require careful monitoring of patients during treatment.

Q12: How does Capreomycin affect electrolyte levels in the body?

A12: Capreomycin treatment can lead to significant electrolyte disturbances, most notably hypokalemia (low potassium), hypomagnesemia (low magnesium), and hypocalcemia (low calcium). [, , , ] These electrolyte imbalances can result in various clinical manifestations, including muscle weakness, spasms, and cardiac arrhythmias.

Q13: Does the combination of Capreomycin with other nephrotoxic drugs increase the risk of kidney damage?

A13: Yes, the concurrent use of Capreomycin with other nephrotoxic drugs, particularly tenofovir disoproxil fumarate (TDF)-containing antiretroviral therapy (ART) commonly used in HIV-infected individuals, significantly increases the risk of nephrotoxicity. [] Careful monitoring of kidney function and consideration of alternative ART regimens are crucial in such cases.

Q14: Are there alternative injectable antibiotics for MDR-TB that are considered more effective than Capreomycin?

A14: Yes, recent meta-analysis of patient data suggests that Amikacin and Streptomycin, when used appropriately based on drug susceptibility testing, demonstrate superior efficacy compared to Capreomycin and Kanamycin in treating MDR-TB. [] Therefore, these alternatives should be considered as first-line injectable agents in MDR-TB treatment regimens, reserving Capreomycin for cases where resistance or other factors preclude their use.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.